N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Overview
Description
N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-phenyl-1,2,3-thiadiazole-5-amine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the inhibition of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine
Uniqueness
N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Biological Activity
N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylpyridine with various phenyl and thiadiazole derivatives. The general synthetic pathway includes:
- Formation of Thiadiazole Ring : The initial step involves the reaction of carbon disulfide with hydrazine derivatives to form the thiadiazole core.
- Substitution Reactions : Various substituents are introduced to modify the biological properties of the compound.
- Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. A study demonstrated that derivatives of thiadiazole exhibited significant activity against various bacterial strains and fungi. For instance:
- Urease Inhibition : The compound demonstrated potent urease inhibitory activity with IC50 values ranging from 0.87 µM to 8.32 µM compared to thiourea (IC50 = 22.54 µM) . This suggests potential applications in treating infections caused by urease-producing pathogens.
- Antifungal Activity : Chlorine-substituted derivatives exhibited significant antifungal activities against Candida neoformans, with minimal inhibitory concentrations (MIC) reported at 0.5 µg/mL . This indicates a strong potential for treating fungal infections.
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds similar to this compound can induce apoptosis in cancer cell lines:
- Cell Viability Reduction : Studies have shown decreased viability in human leukemia and melanoma cells upon treatment with thiadiazole derivatives . Compounds were found to induce apoptosis and inhibit tumor growth in xenograft models.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the thiadiazole ring can significantly influence biological activity:
Compound | Substituent | Biological Activity | IC50/MIC |
---|---|---|---|
6a | Unsubstituted | Urease Inhibition | 0.87 µM |
6f | 3-Cl | Antifungal | 1 µg/mL |
6g | 4-Cl | Antifungal | 2 µg/mL |
6h | 3,4-diCl | Antifungal | 0.5 µg/mL |
The presence of chlorine groups at specific positions on the phenyl ring enhances both urease inhibition and antifungal activity .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated various derivatives against C. neoformans and found that compounds with halogen substitutions exhibited superior antifungal properties compared to standard treatments like fluconazole .
- Cancer Cell Studies : In vitro studies showed that specific thiadiazole derivatives reduced viability in cancer cell lines such as HL-60 (human myeloid leukemia) and SK-MEL-1 (melanoma), indicating their potential as anticancer agents .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-phenylthiadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-6-5-9-12(16-10)17-15(20)14-13(18-19-21-14)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCMIXBWNMPBSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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